molecular formula C11H10BrO4- B068202 2-Bromo-4,5-dimethoxycinnamic acid CAS No. 195383-80-3

2-Bromo-4,5-dimethoxycinnamic acid

Cat. No. B068202
CAS RN: 195383-80-3
M. Wt: 286.1 g/mol
InChI Key: MSJCWIFRXCLULX-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxycinnamic acid and related compounds typically involves bromination reactions and the introduction of methoxy groups to the cinnamic acid backbone. Techniques such as direct bromination of indan-1-ones under acidic or basic conditions can be adapted for the synthesis of bromo-dimethoxy derivatives, showcasing regioselective bromination strategies that could be applicable to 2-Bromo-4,5-dimethoxycinnamic acid synthesis (Choi & Ma, 2007).

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives, including potential analogs of 2-Bromo-4,5-dimethoxycinnamic acid, is often characterized by X-ray diffraction and NMR spectroscopy. Studies have detailed the crystal structures of similar compounds, highlighting the role of hydrogen bonding, π-π interactions, and the impact of substitution patterns on molecular conformation and reactivity (Qian & Huang, 2005).

Chemical Reactions and Properties

Cinnamic acid derivatives participate in various chemical reactions, including photodimerization and interactions with metals. The solid-state 2+2 photodimerization of dimethoxycinnamic acids, influenced by molecular movement and orientation, exemplifies the photochemical and photomechanical behaviors relevant to 2-Bromo-4,5-dimethoxycinnamic acid (Mishra et al., 2015). Additionally, the formation of metal complexes with dimethoxycinnamic acids highlights their potential for antimicrobial activity and interaction with transition metals (Zoroddu & Berardi, 1989).

Physical Properties Analysis

The physical properties of 2-Bromo-4,5-dimethoxycinnamic acid, such as melting point, solubility, and crystallinity, can be inferred from related compounds. Studies on the crystal chemistry of dimethoxycinnamic acids provide insights into how substituents like bromine and methoxy groups affect the physical characteristics of these molecules, impacting their solubility, crystalline form, and stability (Desiraju & Sharma, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with light, are crucial for understanding 2-Bromo-4,5-dimethoxycinnamic acid. Research on dimethoxycinnamic acids and their reactivity under different conditions (e.g., photodimerization) sheds light on the potential chemical behaviors of 2-Bromo-4,5-dimethoxycinnamic acid, highlighting its potential for use in advanced material applications and as a building block in organic synthesis (Mishra et al., 2015).

Scientific Research Applications

  • Metabolism and Toxicity Studies :

    • Metabolic pathways and toxicity of 4-Bromo-2,5-dimethoxyphenethylamine : Research focused on its metabolism in various species and potential toxic effects. Oxidative deamination and demethylation were key metabolic pathways identified (Carmo et al., 2005).
  • Pharmacokinetics and Photomechanical Behavior :

    • Photomechanical behavior of 3,4-dimethoxycinnamic acid : A study on a polymorph of 3,4-dimethoxycinnamic acid, analyzing its photochemical and photomechanical properties and how molecular movement influences solid-state reactions (Mishra et al., 2015).
  • Metabolism in Rats :

    • In vivo metabolism in rats : Investigation into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various urinary metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
  • Pharmacological Properties :

    • Antioxidant activity of hydroxycinnamic acids : This research explored the synthesis, physicochemical characterization, and antioxidant activity of halogenated hydroxycinnamic acid derivatives, establishing structure-property-activity relationships (Gaspar et al., 2009).
  • Chemical Properties and Applications :

    • Synthesis and evaluation of 2'-hydroxychalcones and flavones : Study on the preparation of compounds from 3,4-dimethoxycinnamic acid, evaluating their effects on lipid peroxidation, LTB4 release, and other inflammatory mediators (Ballesteros et al., 1995).
  • Haloperoxidase Activity :

    • Haloperoxidase activity of manganese peroxidase : This study demonstrated the haloperoxidase activity of manganese peroxidase, including the bromination of various substrates like 3,4-dimethoxycinnamic acid (Sheng & Gold, 1997).
  • Interaction with Metals :

    • Interaction with Copper(II) : Research on the synthesis and antimicrobial activity of copper(II) complexes with 3,4-dimethoxyhydrocinnamic acid, analyzing their spectroscopic properties and potential as antimicrobial agents (Zoroddu & Berardi, 1989).

Safety and Hazards

2-Bromo-4,5-dimethoxycinnamic acid may cause eye irritation and chemical conjunctivitis. It can also cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4,5-dimethoxycinnamic acid . These factors could include temperature, pH, and the presence of other compounds. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by the pH of its environment, as pH can affect a compound’s ionization state and, consequently, its ability to interact with its targets.

properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJCWIFRXCLULX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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